1,3-Dioxolane, 2-(1-ethylpentyl)-

Descripción

Contextualization of 1,3-Dioxolanes in Contemporary Organic Synthesis and Materials Science

1,3-Dioxolanes are cyclic acetals that are of great importance in modern organic chemistry. nih.govchemicalbook.com One of their most fundamental and widespread applications is as protecting groups for aldehydes and ketones. wikipedia.orgorganic-chemistry.org The formation of a dioxolane from a carbonyl compound and ethylene (B1197577) glycol provides a robust shield against a wide range of reaction conditions, particularly those involving nucleophiles and bases. thieme-connect.de This stability allows chemists to perform transformations on other parts of a complex molecule without affecting the carbonyl group. The protecting group can then be readily removed under acidic conditions, regenerating the original carbonyl functionality. wikipedia.org

Beyond their role in synthesis, 1,3-dioxolanes are integral to materials science. The parent compound, 1,3-dioxolane (B20135), is utilized as a solvent and a comonomer in the production of polyacetals. wikipedia.orgchemicalbook.com These polymers are valued for their mechanical strength and thermal stability. Furthermore, certain 1,3-dioxolane derivatives are being explored as green solvents, offering environmentally benign alternatives to traditional volatile organic compounds. chemicalbook.comrsc.org Their low viscosity, high solvency, and chemical stability make them attractive for use in coatings, adhesives, and inks. silverfernchemical.com The 1,3-dioxolane moiety is also found in a number of natural products, highlighting its role in biological systems. wikipedia.org

Structural Characteristics and Chemical Significance of 2-(1-ethylpentyl)-1,3-Dioxolane

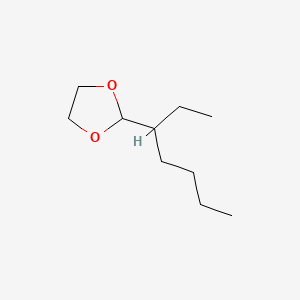

The chemical compound 2-(1-ethylpentyl)-1,3-dioxolane features a 1,3-dioxolane ring substituted at the 2-position with a 1-ethylpentyl group. nih.gov This branched alkyl substituent significantly influences the molecule's physical properties. The structure consists of a five-membered ring containing two oxygen atoms at positions 1 and 3, and a seven-carbon alkyl chain attached to the carbon atom situated between the two oxygens. nih.govchemsrc.com

The primary route for the synthesis of such 2-substituted-1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde with ethylene glycol. chemicalbook.com In the case of 2-(1-ethylpentyl)-1,3-dioxolane, the precursor aldehyde is 2-ethylhexanal (B89479). chemsrc.com The reaction involves the condensation of the aldehyde with the diol, typically with the removal of water to drive the equilibrium towards the product. chemicalbook.com

The physical and chemical properties of 2-(1-ethylpentyl)-1,3-dioxolane are summarized in the table below. The presence of the alkyl group renders the molecule less polar than the parent 1,3-dioxolane, affecting its solubility and boiling point.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Boiling Point | 200.7 °C at 760 mmHg |

| Density | 0.911 g/cm³ |

| Refractive Index | 1.436 |

| Enthalpy of Vaporization | 55.3 kJ/mol at 348 K |

| Table 1: Physicochemical Properties of 2-(1-ethylpentyl)-1,3-dioxolane. Data sourced from chemsrc.comnist.gov. |

Overview of Current Research Trajectories for Alkyl-Substituted Dioxolanes

Research into alkyl-substituted dioxolanes is an active and evolving area. The structural diversity achievable by varying the alkyl substituent at the 2-position, as well as at other positions on the ring, leads to a wide range of potential applications.

One significant area of research is in the fragrance and flavor industry. nih.gov The specific odor and taste of a molecule are highly dependent on its structure, and alkyl-substituted dioxolanes can exhibit a range of interesting olfactory properties.

Furthermore, the use of 1,3-dioxolane derivatives as solvents and fuel additives continues to be an area of interest. Their stability and solvency characteristics make them suitable for various industrial applications. silverfernchemical.com Research is also directed towards the synthesis of novel chiral 1,3-dioxolanes. These enantiomerically pure compounds are of great importance in asymmetric synthesis and for the development of new pharmaceuticals, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov The synthesis of new 1,3-dioxolane derivatives with potential antibacterial and antifungal properties is another promising research direction. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-heptan-3-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSZQAHPRJMRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863377 | |

| Record name | 1,3-Dioxolane, 2-(1-ethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-47-1 | |

| Record name | 2-(1-Ethylpentyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2-(1-ethylpentyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(1-ethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2-(1-ethylpentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-ethylpentyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1 Ethylpentyl 1,3 Dioxolane

Catalytic Strategies in Acetalization and Ketalization

The formation of the 1,3-dioxolane (B20135) ring from an aldehyde or ketone and ethylene (B1197577) glycol is a reversible reaction that requires a catalyst to proceed at a reasonable rate. The choice of catalyst is crucial and significantly influences the reaction's efficiency and environmental impact.

Brønsted and Lewis Acid Catalysis in Dioxolane Formation

Both Brønsted and Lewis acids are effective catalysts for the synthesis of 1,3-dioxolanes. Brønsted acids, such as p-toluenesulfonic acid, work by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol. Lewis acids, on the other hand, coordinate to the carbonyl oxygen to achieve a similar activation.

The general mechanism for acid-catalyzed acetal (B89532) formation involves the following steps:

Protonation of the carbonyl group by the acid catalyst.

Nucleophilic attack of one of the hydroxyl groups of the diol on the activated carbonyl carbon.

Proton transfer to one of the hydroxyl groups of the resulting hemiacetal.

Elimination of a water molecule to form an oxocarbenium ion.

Intramolecular attack by the second hydroxyl group of the diol.

Deprotonation to regenerate the catalyst and yield the final 1,3-dioxolane product.

A standard laboratory procedure often involves using a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product side.

| Catalyst Type | Mode of Action | Common Examples |

| Brønsted Acid | Protonates the carbonyl oxygen, increasing its electrophilicity. | p-Toluenesulfonic acid, Sulfuric acid |

| Lewis Acid | Coordinates with the carbonyl oxygen to activate the carbonyl group. | Zirconium tetrachloride (ZrCl4), Cerium(III) trifluoromethanesulfonate |

Heterogeneous Catalysis, including Zeolite and Clay-Based Systems (e.g., Montmorillonite (B579905) Maghnite-H⁺)

In a move towards more sustainable and industrially viable processes, heterogeneous catalysts have gained significant attention. These solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosiveness.

Zeolites , with their well-defined microporous structures and tunable acidity, are promising catalysts for acetalization reactions. The shape-selective nature of zeolites can also influence product distribution. Zeolite Hβ, for instance, has demonstrated high conversion and selectivity in the synthesis of various acetals and ketals under mild conditions. However, the micropores of some zeolites can be too small for bulkier molecules, which can limit their effectiveness.

Clay-based catalysts , such as montmorillonite, have also proven to be effective. Montmorillonite K10, for example, has been used to catalyze the synthesis of new 1,3-dioxolanes from salicylaldehyde (B1680747) and various diols in good yields. A proton-exchanged montmorillonite clay from Algeria, known as Maghnite-H⁺ , has been successfully employed as a non-toxic, heterogeneous catalyst for various polymerization and synthesis reactions, including the copolymerization of 1,3-dioxolane with styrene. This highlights the potential of modified clays (B1170129) as efficient and environmentally friendly catalysts in organic synthesis. The preparation of such catalysts often involves treating the raw clay with an acid, like sulfuric acid, to increase its acidity and catalytic activity.

| Catalyst | Description | Advantages | Example Application |

| Zeolites | Microporous aluminosilicates with strong acidic sites. | High activity, reusability, shape selectivity. | Acetalization of carbonyl compounds. |

| Montmorillonite K10 | A type of smectite clay. | Effective catalyst for dioxolane synthesis. | Synthesis of 1,3-dioxolanes from salicylaldehyde. |

| Maghnite-H⁺ | A proton-exchanged montmorillonite clay. | Non-toxic, efficient heterogeneous catalyst. | Copolymerization of 1,3-dioxolane and styrene. |

Green Chemistry Approaches and Solvent-Free Syntheses

The principles of green chemistry are increasingly being applied to the synthesis of dioxolanes, aiming to reduce the environmental impact of chemical processes. A key focus is the development of solvent-free, or neat, reaction conditions.

Solvent-free synthesis not only reduces waste but can also lead to higher reaction rates and easier product isolation. For instance, the condensation of diols and aldehydes to form 1,3-dioxolanes has been achieved in excellent yields under neat conditions using a cationic oxorhenium(V) oxazoline (B21484) complex as a catalyst. This method is applicable to biomass-derived feedstocks like glycerol (B35011) and furfural, further enhancing its green credentials.

Transacetalization Techniques for Dioxolane Interconversion

Transacetalization is a valuable method for the synthesis of dioxolanes, particularly when the direct acetalization of a ketone is difficult. This technique involves the reaction of an existing acetal, such as 2,2-dimethoxypropane (B42991), with a diol in the presence of an acid catalyst. It can also refer to the conversion of one type of acetal into another.

Lactic acid has been utilized as a mild and effective catalyst for the transacetalization of acetals, leading to the diastereoselective synthesis of 2-substituted 5-methyl-1,3-dioxolan-4-ones. The reaction proceeds by heating a mixture of the acetal and lactic acid, often in a solvent that allows for the removal of the alcohol byproduct via a Dean-Stark trap. Zeolites have also been shown to effectively catalyze the transacetalization of glycerol with 2,2-dimethoxypropane under mild, solvent-free conditions to produce solketal, a valuable fuel additive.

Process Optimization and Yield Enhancement Strategies, including Continuous Synthesis Methodologies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2-(1-ethylpentyl)-1,3-dioxolane. This includes controlling parameters such as temperature, catalyst loading, and the molar ratio of reactants.

For industrial-scale production, continuous synthesis methodologies offer significant advantages over batch processes, including improved consistency, safety, and efficiency. Reactive distillation, a process that combines chemical reaction and distillation in a single unit, is a particularly effective technique for acetal synthesis. In this process, the reactants are fed into a distillation column containing a catalyst. As the reaction proceeds, the products are continuously separated based on their boiling points, which can help to drive the equilibrium towards the desired products.

Multi-objective genetic algorithms have been employed to optimize the design parameters of such processes, considering economic, controllability, and ecological factors. These advanced optimization strategies are key to developing efficient and sustainable large-scale production methods for dioxolanes.

Chromatographic and Distillative Isolation and Purification Strategies for Dioxolane Derivatives

After synthesis, the crude product mixture containing 2-(1-ethylpentyl)-1,3-dioxolane must be purified to remove unreacted starting materials, the catalyst, and any byproducts. Distillation is a primary method for purifying dioxolanes. Fractional distillation can be used to separate the desired product from components with different boiling points.

For the purification of 1,3-dioxolane from its aqueous synthesis mixture, azeotropic distillation is often employed. This involves adding an entrainer, such as cyclohexane (B81311) or toluene, which forms a low-boiling azeotrope with water, allowing for its removal. Extractive distillation, where a hydrophilic solvent is added to alter the relative volatilities of the components, is another strategy to obtain high-purity dioxolane.

In some cases, particularly for the isolation of specific stereoisomers or for the removal of non-volatile impurities, chromatographic techniques are employed. Column chromatography, using a stationary phase like silica (B1680970) gel, can effectively separate the target compound from other components in the mixture.

The choice of purification strategy depends on the specific impurities present and the required purity of the final product. A combination of techniques, such as an initial distillation followed by a final chromatographic polishing step, may be necessary to achieve the desired level of purity.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework. For 1,3-Dioxolane (B20135), 2-(1-ethylpentyl)-, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1,3-Dioxolane, 2-(1-ethylpentyl)-, distinct signals are expected for the protons of the dioxolane ring and the 1-ethylpentyl side chain. The four protons on the dioxolane ring (positions 4 and 5) are chemically equivalent in an achiral solvent and would typically appear as a singlet or a narrow multiplet around 3.9-4.0 ppm. The methine proton on the side chain, adjacent to the dioxolane ring, would appear as a multiplet further downfield. The methylene and methyl protons of the ethyl and pentyl groups would produce overlapping multiplets in the upfield region (typically 0.8-1.6 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The C2 carbon of the dioxolane ring, being a ketal carbon, is highly deshielded and would appear significantly downfield, typically in the range of 100-110 ppm. The C4 and C5 carbons of the dioxolane ring are expected to resonate around 65 ppm. The carbons of the 1-ethylpentyl side chain would appear in the aliphatic region (10-40 ppm).

Two-Dimensional (2D) NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the ethyl and pentyl fragments of the side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Predicted NMR Chemical Shifts for 1,3-Dioxolane, 2-(1-ethylpentyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Dioxolane C2 | - | ~109 |

| Dioxolane C4 , C5 | ~3.95 (m, 4H) | ~65 |

| Side Chain C1' (CH) | ~1.70 (m, 1H) | ~45 |

| Side Chain C2' (CH₂) | ~1.55 (m, 2H) | ~30 |

| Side Chain C3' (CH₂) | ~1.30 (m, 2H) | ~28 |

| Side Chain C4' (CH₂) | ~1.30 (m, 2H) | ~23 |

| Side Chain C5' (CH₃) | ~0.90 (t, 3H) | ~14 |

| Ethyl C1'' (CH₂) | ~1.55 (m, 2H) | ~25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compositional Analysis

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is essential for assessing the purity of 1,3-Dioxolane, 2-(1-ethylpentyl)- and analyzing its composition in complex mixtures. The gas chromatogram would indicate the presence of any impurities or byproducts from its synthesis, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Under electron ionization (EI), the molecular ion (M⁺) of cyclic acetals may be weak or absent due to their instability. creative-proteomics.com The fragmentation pattern is typically dominated by cleavage of the alkyl side chain and fragmentation of the dioxolane ring. creative-proteomics.comdtic.mil The fragmentation of alkanes often involves the loss of alkyl radicals, resulting in a series of cluster peaks separated by 14 mass units (CH₂). libretexts.org For 1,3-Dioxolane, 2-(1-ethylpentyl)-, with a molecular weight of 172.26 g/mol , key fragmentation pathways would likely involve the alpha-cleavage of the C-C bonds on the side chain, leading to the loss of ethyl (M-29) or butyl (M-57) radicals. The resulting carbocations are stabilized by the adjacent oxygen atoms.

Predicted Key Fragments in the Mass Spectrum of 1,3-Dioxolane, 2-(1-ethylpentyl)-

| m/z Value | Proposed Fragment Identity |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₂H₅]⁺ |

| 115 | [M - C₄H₉]⁺ |

| 101 | [C₅H₉O₂]⁺ (Loss of pentyl group) |

| 87 | [C₄H₇O₂]⁺ (Loss of hexyl group) |

| 73 | [C₃H₅O₂]⁺ (Dioxolanyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comchemicum.com For 1,3-Dioxolane, 2-(1-ethylpentyl)-, the spectra would be dominated by absorptions corresponding to the C-H bonds of the alkyl chain and the characteristic C-O-C stretches of the cyclic acetal (B89532) group.

The IR spectrum would show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The key feature for identifying the acetal functional group is a series of strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, which correspond to the C-O stretching modes. docbrown.inforesearchgate.net Specifically, cyclic acetals often show a characteristic pattern of bands in this region. blogspot.com

Raman spectroscopy provides complementary information. While C-O stretches are also visible, the symmetric C-H stretching and bending modes of the alkyl backbone often produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for 1,3-Dioxolane, 2-(1-ethylpentyl)-

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C-H Bend (Alkyl) | 1375 - 1470 (medium) | 1375 - 1470 (medium) |

| C-O-C Stretch (Acetal) | 1040 - 1150 (strong, multiple bands) docbrown.info | 1040 - 1150 (weak-medium) |

Advanced Chromatographic Separations for Complex Reaction Mixtures and Isomer Analysis

In a research context, the synthesis of 1,3-Dioxolane, 2-(1-ethylpentyl)- may result in a complex mixture containing unreacted starting materials, byproducts, and potentially isomers. Advanced chromatographic techniques are crucial for the isolation and purification of the target compound.

High-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are effective for preparative-scale purification. rotachrom.com The choice of stationary and mobile phases would be optimized to achieve separation based on polarity differences between the components of the reaction mixture.

Furthermore, the structure of 1,3-Dioxolane, 2-(1-ethylpentyl)- contains a stereocenter at the carbon atom of the side chain attached to the dioxolane ring (C1'). This means the compound is chiral and exists as a pair of enantiomers. To separate these enantiomers, chiral chromatography is required. unife.itmdpi.com This is particularly important in pharmaceutical or biological research, where different enantiomers can have distinct activities. Chiral stationary phases (CSPs) in either GC or HPLC can be used to resolve the racemic mixture into its individual enantiomers, allowing for their isolated study. chromatographytoday.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to understanding the three-dimensional structure and energetic landscape of molecules. For 2-substituted 1,3-dioxolanes, these studies reveal insights into the preferred spatial arrangements of the atoms and the stability of different isomers.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum chemical approaches used to study dioxolane systems. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, a method that incorporates electron correlation at a lower computational cost, is also widely used for its balance of accuracy and efficiency. researchgate.net

Geometric optimization is a key application of these methods, allowing for the determination of the lowest energy structure of a molecule. For 1,3-Dioxolane (B20135), 2-(1-ethylpentyl)-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular geometry. The energetics of the system, including total electronic energy and heats of formation, can also be computed, providing a measure of the molecule's stability. In studies of the related 1,3-dioxane (B1201747), DFT methods like B3LYP have been shown to provide reliable results for conformational energies and structural parameters. researchgate.net

Table 1: Representative Theoretical Methods for Dioxolane Systems

| Method Type | Common Functionals/Basis Sets | Typical Applications |

| Ab Initio | HF/6-31G(d), MP2/6-31G(d) | Initial geometry optimization, conformational energy differences. researchgate.net |

| DFT | B3LYP/6-311+G(d,p), M06/cc-pVTZ | Geometric optimization, reaction energetics, spectroscopic parameter prediction. researchgate.netmdpi.com |

This table is illustrative of methods used for related dioxolane and dioxane systems.

The 1,3-dioxolane ring is not planar and exists in various conformations, primarily the "envelope" and "twist" forms. The substituent at the C2 position, in this case, the 1-ethylpentyl group, will have a significant influence on the conformational preference.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds. For 1,3-Dioxolane, 2-(1-ethylpentyl)-, the key conformational questions would revolve around the orientation of the 1-ethylpentyl group relative to the dioxolane ring. It is generally observed in substituted cyclic systems that bulky groups prefer to occupy positions that minimize steric hindrance. In related six-membered 1,3-dioxane systems, equatorial positioning of substituents at the C2 position is thermodynamically favored to avoid diaxial interactions. thieme-connect.de A similar principle would apply to the five-membered dioxolane ring, where pseudo-equatorial orientations are generally preferred.

Energy profiling would reveal the relative energies of different conformers and the energy barriers to their interconversion. Quantum-chemical studies on 5-alkyl-1,3-dioxanes, for instance, have successfully mapped the potential energy surface and identified transition states for chair-to-twist-to-chair isomerization pathways. researchgate.net

Reaction Pathway Analysis and Transition State Determination for Dioxolane Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For 1,3-dioxolanes, this includes their formation from an aldehyde and a diol, as well as their cleavage or transformation under various conditions. nih.govresearchgate.net

Reaction pathway analysis involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. DFT calculations have been successfully employed to study the oxidation and combustion of the parent 1,3-dioxolane, identifying key reaction pathways such as H-atom abstraction and ring-opening reactions. researchgate.netacs.org For instance, studies have shown that the ring-opening β-scission reactions of dioxolane radical species are dominant pathways in its oxidation. researchgate.net

In the context of 1,3-Dioxolane, 2-(1-ethylpentyl)-, computational studies could predict its stability and reactivity, for example, under acidic conditions that lead to hydrolysis, or during oxidation processes.

Table 2: Example of Calculated Energy Barriers for a Dioxane Isomerization

| Isomerization Pathway | Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Chair to 2,5-Twist | DFT | 5.14 ± 0.08 | researchgate.net |

| Chair to 1,4-Twist | DFT | ~6.19 | researchgate.net |

Data for the parent 1,3-dioxane system. This illustrates the type of data obtained from reaction pathway analysis.

Prediction and Interpretation of Spectroscopic Parameters from First Principles

Quantum chemistry can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. researchgate.net These predictions are a powerful tool for structure verification and for interpreting complex experimental spectra.

The process involves first obtaining an accurate optimized geometry of the molecule, often including the effects of a solvent through models like the Polarizable Continuum Model (PCM). github.io Then, a specialized calculation is performed to determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. Various DFT functionals have been benchmarked for their accuracy in predicting NMR parameters. github.iobohrium.com For complex molecules, a Boltzmann-averaged spectrum over several low-energy conformers is often calculated to provide a more accurate comparison with experimental results at a given temperature. github.io

For 1,3-Dioxolane, 2-(1-ethylpentyl)-, theoretical prediction of its ¹H and ¹³C NMR spectra would aid in the assignment of its complex proton and carbon signals, especially for the diastereotopic protons within the dioxolane ring and the carbons of the 1-ethylpentyl chain.

Molecular Dynamics Simulations for Solvent Interactions and Material Properties

While quantum mechanics is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (like in a solvent or as a pure liquid) over time. mdpi.com MD simulations use classical mechanics, with forces between atoms described by a "force field," to simulate the movement of atoms and molecules.

For 1,3-Dioxolane, 2-(1-ethylpentyl)-, MD simulations could be used to study:

Solvation: How solvent molecules (e.g., water, chloroform) arrange themselves around the solute molecule and the energetics of this interaction. nih.govnih.gov

Transport Properties: Prediction of properties like diffusion coefficients and viscosity.

Material Properties: For a bulk sample, MD can be used to predict properties like density and glass transition temperature. mdpi.comresearchgate.net Studies on cyclic ethers have demonstrated the utility of MD in understanding such macroscopic properties from the underlying molecular interactions. mdpi.com

These simulations provide a dynamic picture of the molecule's behavior, complementing the static, zero-kelvin view often provided by quantum chemical calculations.

Future Research Directions and Emerging Paradigms in Dioxolane Chemistry

Development of Novel and Sustainable Catalytic Systems for Dioxolane Synthesis

The traditional synthesis of dioxolanes involves the acid-catalyzed acetalization of aldehydes and ketones with ethylene (B1197577) glycol. wikipedia.org Future research is intensely focused on developing more sustainable catalytic systems that offer higher efficiency, selectivity, and recyclability while operating under milder conditions.

A key area of innovation is the integration of biocatalysis with chemocatalysis. nih.gov Chemoenzymatic cascades, where enzymatic reactions create chiral diols from simple aldehydes, which are then converted to dioxolanes using a chemical catalyst, represent a powerful strategy. d-nb.info For instance, researchers have successfully used a two-step enzyme cascade to produce chiral diols, followed by a ruthenium-based molecular catalyst to form the corresponding dioxolane. d-nb.info This hybrid approach not only allows for high stereoselectivity but also opens the door to using renewable starting materials. nih.gov

Furthermore, the development of catalysts that can utilize C1 sources like carbon dioxide (CO₂) or formic acid instead of traditional formaldehyde (B43269) is a major goal. nih.gov Ruthenium complexes, such as [Ru(triphos)(tmm)], have shown promise in transforming diols into dioxolanes using CO₂ and hydrogen, representing a significant step towards carbon-neutral chemical production. nih.govd-nb.info These advanced catalytic systems aim to reduce reliance on hazardous reagents and energy-intensive processes, aligning with the core principles of green chemistry. nano-ntp.com

Exploration of Bio-based Feedstocks and Renewable Resources for Dioxolane Production

The shift away from fossil-fuel dependency is a central theme in modern chemistry. For dioxolane synthesis, this involves exploring renewable feedstocks to replace petroleum-derived aldehydes and diols. A promising route is the use of glycerol (B35011), a co-product of biodiesel production, which can be converted into valuable dioxolane derivatives. researchgate.net

Research is also focused on utilizing α-hydroxy carboxylic acids, such as lactic acid, which can be derived from the fermentation of sugars. rsc.org These can be reacted with aldehydes or ketones to produce a family of dioxolane compounds. rsc.org The use of biomass-derived sugars to produce precursor chemicals like 2,3-butanediol (B46004) through microbial fermentation is another active area of investigation. usda.gov These bio-based diols can then serve as the backbone for dioxolane synthesis.

Additionally, next-generation feedstocks such as carbon dioxide, methane, and formic acid are being explored as potential C1 sources for building the dioxolane ring, which could dramatically improve the sustainability profile of these compounds. dtu.dk The use of industrial dent corn to produce 1,3-propanediol (B51772) is a commercially available example of a bio-based feedstock for related dioxane synthesis, highlighting a viable path for dioxolanes. climalife.com

Table 2: Examples of Bio-based Feedstocks for Dioxolane Synthesis

| Feedstock | Potential Dioxolane Precursor | Source |

| Glycerol | Glycerol | Biodiesel Co-product |

| Lactic Acid | α-Hydroxy Carboxylic Acid | Fermentation of Sugars |

| Industrial Corn | 1,3-Propanediol (for Dioxanes) | Agriculture |

| Biomass Sugars | 2,3-Butanediol | Microbial Fermentation |

| Carbon Dioxide | C1 Building Block | Carbon Capture |

Integration into Multicomponent Reaction Systems for Enhanced Synthetic Efficiency

To improve process efficiency and reduce waste, researchers are designing multicomponent reactions (MCRs) where multiple starting materials react in a single step to form a complex product. This approach avoids the lengthy separation and purification of intermediates, saving time, energy, and solvents.

The chemoenzymatic cascades mentioned earlier are a prime example of integrating different reaction types into an efficient sequence. nih.gov By performing a multi-step enzyme reaction followed by a chemical catalytic step in the same solvent, the need for complex solvent-switching and downstream processing is eliminated. d-nb.info This "one-pot" approach is a significant advancement in synthetic efficiency. d-nb.info

Future research aims to develop even more sophisticated tandem or domino reactions. For example, a single catalytic system could initiate a cascade of bond-forming events, leading directly from simple, renewable feedstocks to functionalized dioxolanes. This could involve the tandem activation of substrates, such as the gold-catalyzed reaction of epoxides and alkynes to generate dioxolanes. researchgate.net The goal is to maximize atom economy and minimize operational complexity, making the synthesis of compounds like 2-(1-ethylpentyl)-1,3-dioxolane more sustainable.

Advanced Computational Design and Predictive Modeling of Dioxolane-Based Materials

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and optimization of new materials and chemical processes. hilarispublisher.comhilarispublisher.com In the context of dioxolane chemistry, these tools are being applied to design novel catalysts, predict reaction outcomes, and understand the properties of dioxolane-based materials.

Techniques like Density Functional Theory (DFT) allow researchers to study the electronic structure of catalysts and reaction intermediates, providing insights into mechanistic pathways. nano-ntp.commedium.com This fundamental understanding helps in the rational design of more efficient and selective catalysts for dioxolane synthesis.

Moreover, machine learning and artificial intelligence (AI) are emerging as powerful predictive tools. medium.comrsc.org By training algorithms on large datasets of known reactions, it is possible to predict the yield of a reaction or identify the optimal conditions for synthesizing a target molecule. rsc.org This can significantly reduce the number of experiments needed, saving time and resources. For dioxolane-based materials, such as polymers or solvents, computational models can predict physical properties like strength, conductivity, and stability, guiding the design of materials with specific functionalities. hilarispublisher.com

Lifecycle Assessment and Sustainability Metrics for Dioxolane Chemistry

A holistic evaluation of a chemical's environmental impact requires a Lifecycle Assessment (LCA). icca-chem.org An LCA analyzes the entire life of a product, from raw material extraction and manufacturing to its use and final disposal or recycling. youtube.com For dioxolane chemistry, future research will increasingly incorporate LCA to quantify the environmental footprint of different synthetic routes and applications.

This involves evaluating factors such as energy consumption, greenhouse gas emissions, water usage, and waste generation. rsc.org By coupling process simulation tools with LCA, researchers can assess the environmental performance of innovative bio-based technologies at an early stage of development. cetjournal.it This allows for the identification of environmental "hot spots" in a process—such as raw material production or energy-intensive separation steps—which can then be targeted for optimization. cetjournal.it

Standardized methodologies, such as those outlined in the ISO 14040 series, are crucial for ensuring that LCAs are comparable and reliable. icca-chem.orgrsc.org The development of clear sustainability metrics will be essential for guiding the chemical industry toward greener processes for producing and using dioxolanes and other chemical compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxolane, 2-(1-ethylpentyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via aldol condensation of butyraldehyde followed by acetalization with ethylene glycol under acidic catalysis (e.g., toluenesulfonic acid). A subsequent hydrogenation step using Raney nickel ensures saturation of intermediate alkenes . Optimization involves:

- Catalyst Selection : Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) affect reaction kinetics and yield.

- Water Removal : Use of Dean-Stark apparatus or molecular sieves improves acetalization efficiency by shifting equilibrium .

- Temperature Control : Reflux in toluene (~110°C) balances reaction rate and side-product formation.

Q. How can researchers characterize 1,3-Dioxolane, 2-(1-ethylpentyl)- using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 172 (M⁺) and fragmentation patterns (e.g., loss of ethylene glycol moieties) confirm molecular weight and structure .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.6 ppm (alkyl chain protons) and δ 4.6–5.0 ppm (dioxolane ring protons).

- ¹³C NMR : Resonances at ~65–75 ppm (dioxolane carbons) and ~20–35 ppm (alkyl carbons) .

- Infrared (IR) Spectroscopy : Strong absorbance at ~1100 cm⁻¹ (C-O-C stretching) and absence of carbonyl peaks (~1700 cm⁻¹) confirm acetal formation .

Q. What are the known environmental and toxicological hazards associated with this compound?

- Methodological Answer :

- Aquatic Toxicity : ErL50 (algae) = 58 mg/L; EL50 (water fleas) >100 mg/L. Test biodegradability via OECD 301 methods to assess persistence .

- Human Safety : Oral LD50 >2000 mg/kg (low acute toxicity), but it is a skin sensitizer (Category 1). Use gloves and fume hoods during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when varying catalysts for acetalization?

- Methodological Answer : Contradictions arise from competing acid strengths and steric effects. Systematic analysis includes:

- Kinetic Studies : Compare reaction rates using Brønsted (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) under identical conditions.

- By-Product Analysis : GC-MS or HPLC identifies side-products (e.g., oligomers) formed due to over-acidification.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energetics to rationalize catalyst efficacy .

Q. What strategies improve the stereochemical purity of 1,3-Dioxolane derivatives during hydrogenation?

- Methodological Answer :

- Catalyst Modifications : Use chiral-modified Raney nickel or palladium catalysts to enforce enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance hydrogen adsorption on catalyst surfaces.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate alkene reduction to adjust H₂ pressure and temperature .

Q. How can researchers design experiments to evaluate the compound’s role in polymer electrolyte systems?

- Methodological Answer :

- Ionic Conductivity Tests : Prepare solid polymer electrolytes by blending the compound with Li salts (e.g., LiTFSI) and measure conductivity via impedance spectroscopy.

- Thermal Stability : Thermogravimetric Analysis (TGA) assesses decomposition temperatures (>200°C required for battery applications).

- Mechanical Properties : Dynamic Mechanical Analysis (DMA) evaluates flexibility and glass transition temperatures (Tg) of polymer matrices .

Q. What advanced computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Retrosynthetic AI Tools : Platforms leveraging Pistachio and Reaxys databases propose routes via acetalization or ketalization of tailored carbonyl precursors .

- Molecular Dynamics (MD) Simulations : Model solvation effects in toluene/water biphasic systems to optimize reaction interfaces.

- Machine Learning (ML) : Train models on existing dioxolane reaction datasets to predict optimal molar ratios and catalysts for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.